Methoxybenzoesäuren und Derivate

Methoxybenzoic acids and their derivatives are a class of organic compounds characterized by the presence of a methoxy (-OCH3) group attached to a benzoic acid structure. These compounds exhibit a wide range of biological activities, making them valuable in pharmaceuticals, pesticides, and other chemical applications.

Structurally, these compounds typically consist of a benzene ring bearing one or more methoxy groups with a carboxylic acid group at the para position relative to the methoxy moiety. Variations can include different numbers and positions of methoxy substitutions, which can significantly influence their physicochemical properties and biological behavior.

In pharmaceuticals, these derivatives are often used as intermediates in drug synthesis due to their favorable pharmacological profiles. For instance, they may act as prodrugs or serve as scaffolds for constructing more complex molecules with desired therapeutic effects. Additionally, methoxybenzoic acids play a role in the formulation of agrochemicals where their antioxidant and anti-inflammatory properties can enhance product efficacy.

These compounds are also employed in cosmetic products due to their potential skin permeation enhancing abilities. The functional diversity stemming from their structural variations allows for a broad range of applications across multiple industries.

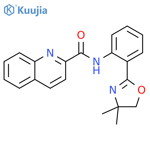

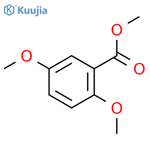

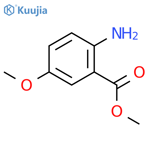

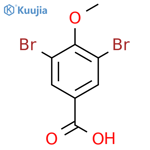

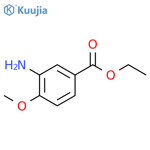

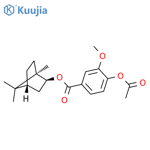

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

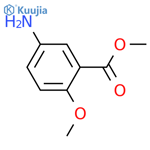

|

Methyl 2,5-Dimethoxybenzoate | 2150-40-5 | C10H12O4 |

|

Methyl 2-amino-5-methoxybenzoate | 2475-80-1 | C9H11NO3 |

|

3,5-Dibromo-4-methoxybenzoic acid | 4073-35-2 | C8H6Br2O3 |

|

Methyl 5-Amino-2-methoxybenzoate | 22802-67-1 | C9H11NO3 |

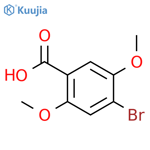

|

4-Bromo-2,5-dimethoxybenzoic acid | 35458-39-0 | C9H9BrO4 |

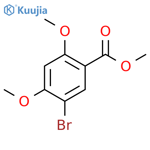

|

Methyl 5-bromo-2,4-dimethoxybenzoate | 39503-51-0 | C10H11BrO4 |

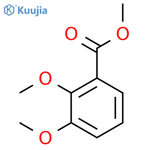

|

Methyl 2,3-dimethoxybenzoate | 2150-42-7 | C10H12O4 |

|

4-Bromo-2-fluoro-3-methoxybenzoic acid | 194804-92-7 | C8H6BrFO3 |

|

Ethyl 3-amino-4-methoxybenzoate | 16357-44-1 | C10H13NO3 |

|

2-Bornanol; (1R,2S,4R)-form, O-(4-Acetoxy-3-methoxybenzoyl) | 170591-51-2 | C20H26O5 |

Verwandte Literatur

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

Empfohlene Lieferanten

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte